

Mass Spectrometry of 2-Bromoacrylic Acid: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromoacrylic acid

Cat. No.: B080475

[Get Quote](#)

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular structure elucidation. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of **2-Bromoacrylic acid** against its non-halogenated analog, acrylic acid, and its chlorinated counterpart, 2-chloroacrylic acid. The data presented herein, sourced from the NIST Mass Spectrometry Data Center, offers a clear perspective on how halogen substitution influences fragmentation pathways.

Comparative Fragmentation Data

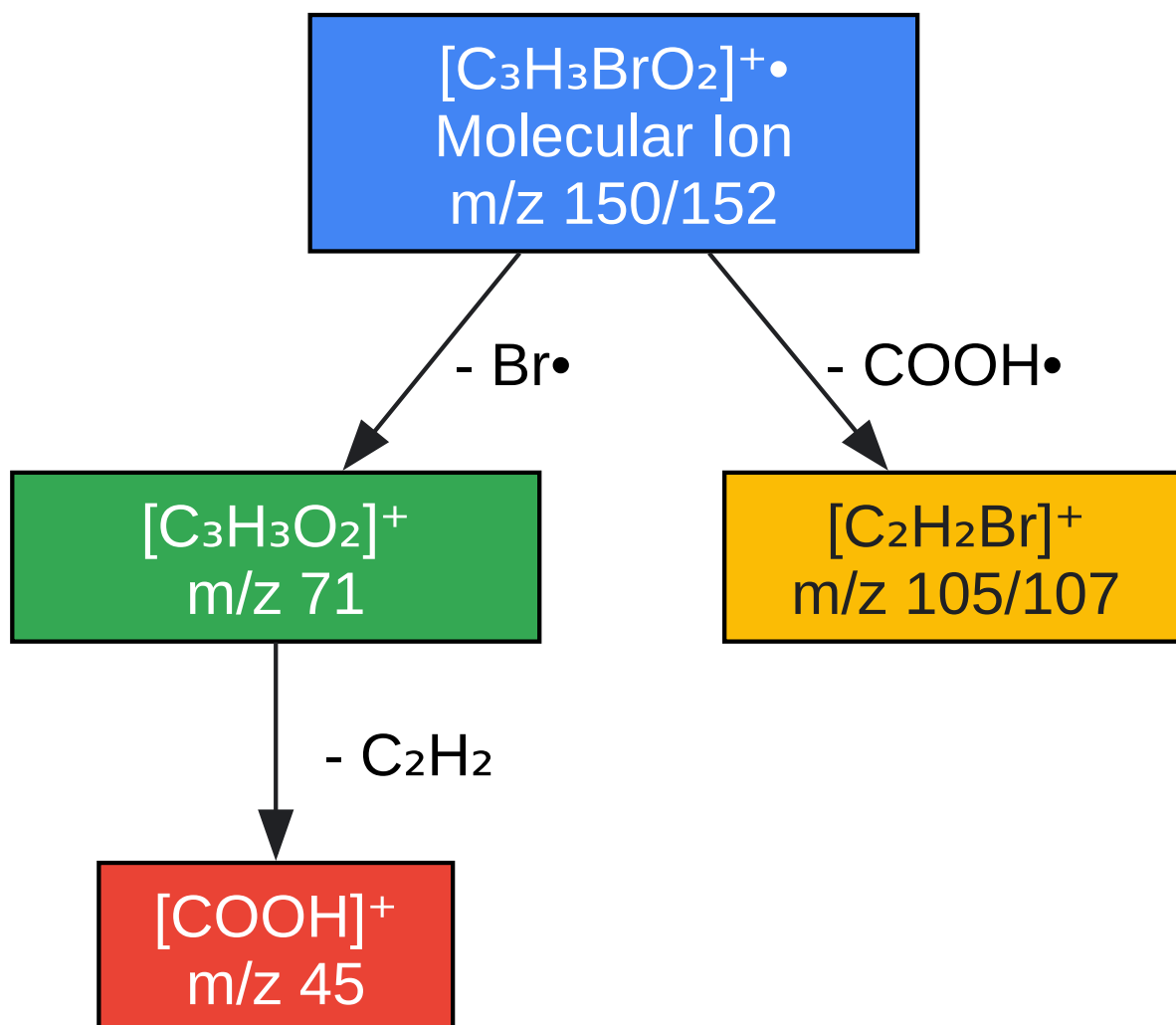
The electron ionization mass spectra reveal distinct fragmentation patterns for **2-bromoacrylic acid** and its analogs. A key feature for the halogenated compounds is the presence of characteristic isotopic peaks ($M+2$) due to the natural abundance of bromine ($^{79}\text{Br}/^{81}\text{Br} \approx 1:1$) and chlorine ($^{35}\text{Cl}/^{37}\text{Cl} \approx 3:1$). The major fragments and their relative intensities are summarized below.

m/z	Proposed Fragment	2-Bromoacrylic Acid (C ₃ H ₃ BrO ₂)[1][2]	2-Chloroacrylic Acid (C ₃ H ₃ ClO ₂)[3]	Acrylic Acid (C ₃ H ₄ O ₂)[4][5]
27	[C ₂ H ₃] ⁺	-	-	Major Peak
45	[COOH] ⁺	Major Peak	Major Peak	Major Peak
55	[C ₃ H ₃ O] ⁺	-	-	Major Peak
71	[C ₃ H ₃ O ₂] ⁺	Major Peak	Major Peak	-
72	[C ₃ H ₄ O ₂] ⁺ • (M ⁺ •)	-	-	Major Peak
105/107	[C ₂ H ₂ Br] ⁺	Minor Peak	-	-
106/108	[C ₃ H ₃ ClO ₂] ⁺ • (M ⁺ •)	-	Major Peak	-
150/152	[C ₃ H ₃ BrO ₂] ⁺ • (M ⁺ •)	Major Peak	-	-

Note: "Major Peak" indicates significant relative abundance in the spectrum. "Minor Peak" indicates lower relative abundance. Exact relative intensities can be accessed through the NIST WebBook.[1][3][4]

Fragmentation Pathway of 2-Bromoacrylic Acid

The fragmentation of **2-Bromoacrylic acid** under electron ionization (EI) follows several key pathways originating from the molecular ion [C₃H₃BrO₂]⁺•. The presence of the bromine atom and the carboxylic acid group dictates the primary cleavage points.



[Click to download full resolution via product page](#)

Caption: Fragmentation pathway of **2-Bromoacrylic acid** in EI-MS.

Interpretation of the Fragmentation:

- Molecular Ion: The molecular ion peak is observed at m/z 150 and 152, corresponding to the ^{79}Br and ^{81}Br isotopes, respectively.^[1]

- Loss of a Bromine Radical ($-\text{Br}\cdot$): Cleavage of the C-Br bond results in the formation of the $[\text{C}_3\text{H}_3\text{O}_2]^+$ ion at m/z 71. This is a prominent fragment in the spectrum.
- Loss of a Carboxyl Radical ($-\text{COOH}\cdot$): Alpha-cleavage next to the carbonyl group leads to the loss of the carboxyl radical, generating the bromo-vinyl cation $[\text{C}_2\text{H}_2\text{Br}]^+$ at m/z 105 and 107.
- Formation of $[\text{COOH}]^+$: A common fragmentation for carboxylic acids is the formation of the $[\text{COOH}]^+$ ion at m/z 45, which is observed as a major peak.

Comparison with Alternatives

- Acrylic Acid: The mass spectrum of acrylic acid is dominated by the molecular ion at m/z 72 and fragments resulting from the loss of hydroxyl ($-\text{OH}$) to give $[\text{C}_3\text{H}_3\text{O}]^+$ at m/z 55, and the loss of the carboxyl group ($-\text{COOH}$) to give the vinyl cation $[\text{C}_2\text{H}_3]^+$ at m/z 27.^{[4][5]} The absence of halogen isotopic patterns makes its spectrum simpler.
- 2-Chloroacrylic Acid: Similar to its bromo analog, 2-chloroacrylic acid shows a distinct $M/M+2$ molecular ion pattern at m/z 106 and 108.^[3] Key fragments arise from the loss of a chlorine radical ($-\text{Cl}\cdot$) to yield the ion at m/z 71 and the loss of the carboxyl radical ($-\text{COOH}\cdot$) to form the chloro-vinyl cation $[\text{C}_2\text{H}_2\text{Cl}]^+$ at m/z 61 and 63. The fragment at m/z 71, $[\text{C}_3\text{H}_3\text{O}_2]^+$, is common to both halogenated acids, highlighting the loss of the halogen as a favorable fragmentation pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following outlines a general protocol for the analysis of small organic acids like **2-bromoacrylic acid** using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

1. Sample Preparation:

- Dissolve the solid **2-bromoacrylic acid** sample in a volatile organic solvent (e.g., Dichloromethane or Methanol) to a concentration of approximately 10-100 $\mu\text{g/mL}$.^[6]

- Ensure the sample is fully dissolved. If particulates are present, centrifuge the sample before transferring the supernatant to a GC vial.[\[6\]](#)
- Note on Derivatization: Carboxylic acids can exhibit poor peak shape and thermal instability in GC systems. For improved chromatography, derivatization to a more volatile ester (e.g., a trimethylsilyl (TMS) ester) is a common practice.[\[7\]](#)[\[8\]](#) This involves reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[\[7\]](#) The data presented in this guide, however, corresponds to the underivatized molecule.

2. GC-MS System and Conditions:

- Gas Chromatograph: Standard GC system equipped with a split/splitless injector.
- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m) is typically suitable.
- Injector Temperature: 250 °C.
- Injection Volume: 1 μ L.
- Split Ratio: 15:1 to prevent column overloading.[\[9\]](#)
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.
- Mass Spectrometer: Quadrupole or Ion Trap mass analyzer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.[\[8\]](#)
- MS Transfer Line Temperature: 280 °C.[\[8\]](#)

- Ion Source Temperature: 230 °C.
- Scan Range: m/z 40-200 amu.

This comparative guide illustrates the predictable and informative nature of EI-mass spectrometry in the structural analysis of small halogenated organic molecules. The distinct isotopic patterns and fragmentation pathways provide robust data for compound identification and differentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. α -Bromoacrylic acid [webbook.nist.gov]
- 2. 2-Bromoacrylic acid | C₃H₃BrO₂ | CID 82633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. α -Chloroacrylic acid [webbook.nist.gov]
- 4. 2-Propenoic acid [webbook.nist.gov]
- 5. Acrylic Acid | CH₂CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metbio.net [metbio.net]
- To cite this document: BenchChem. [Mass Spectrometry of 2-Bromoacrylic Acid: A Comparative Fragmentation Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080475#mass-spectrometry-of-2-bromoacrylic-acid-and-its-fragments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com